5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo[3,2-B][1,2,4]triazoles, which are known for their diverse biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazolo[3,2-B][1,2,4]triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-B][1,2,4]triazole derivatives.
Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and biological activities.
1,3,4-Thiadiazoles: Exhibits similar antimicrobial and anticancer properties.
Uniqueness
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8ClN3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
YQCSTLAHXFENEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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